Cas no 94830-65-6 (4-(phenoxymethyl)-1,3-thiazol-2-amine hydrochloride)

4-(phenoxymethyl)-1,3-thiazol-2-amine hydrochloride structure
94830-65-6 structure
Product Name:4-(phenoxymethyl)-1,3-thiazol-2-amine hydrochloride
CAS No:94830-65-6
MF:C10H11ClN2OS
MW:242.725139856339
MDL:MFCD30535877
CID:4666881
PubChem ID:134690878
Update Time:2025-07-25

4-(phenoxymethyl)-1,3-thiazol-2-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 4-(phenoxymethyl)-1,3-thiazol-2-amine hydrochloride
    • MDL: MFCD30535877
    • Inchi: 1S/C10H10N2OS.ClH/c11-10-12-8(7-14-10)6-13-9-4-2-1-3-5-9;/h1-5,7H,6H2,(H2,11,12);1H
    • InChI Key: FLEPWMUYUITNHJ-UHFFFAOYSA-N
    • SMILES: C(C1N=C(N)SC=1)OC1C=CC=CC=1.Cl

4-(phenoxymethyl)-1,3-thiazol-2-amine hydrochloride Pricemore >>

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Additional information on 4-(phenoxymethyl)-1,3-thiazol-2-amine hydrochloride

Introduction to 4-(phenoxymethyl)-1,3-thiazol-2-amine hydrochloride (CAS No. 94830-65-6)

4-(phenoxymethyl)-1,3-thiazol-2-amine hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 94830-65-6, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the thiazole derivative class, a heterocyclic structure renowned for its broad spectrum of biological activities. The presence of a phenoxymethyl substituent and an amine group at the 2-position of the thiazole ring imparts unique chemical and pharmacological properties, making it a subject of considerable interest in medicinal chemistry research.

The molecular framework of 4-(phenoxymethyl)-1,3-thiazol-2-amine hydrochloride consists of a sulfur-containing five-membered ring fused with a nitrogen atom, forming the characteristic thiazole core. This core is further functionalized by the introduction of an amine group at the 2-position and an electron-donating phenoxymethyl group at the 4-position. Such structural features are known to enhance interactions with biological targets, particularly enzymes and receptors involved in various metabolic pathways.

In recent years, thiazole derivatives have garnered attention due to their demonstrated efficacy in modulating inflammatory responses, antimicrobial activities, and potential applications in anticancer therapies. The amine functionality in 4-(phenoxymethyl)-1,3-thiazol-2-amine hydrochloride serves as a versatile handle for further chemical modifications, enabling the synthesis of more complex derivatives with tailored pharmacological profiles. This adaptability has positioned this compound as a valuable scaffold in drug discovery initiatives.

One of the most compelling aspects of 4-(phenoxymethyl)-1,3-thiazol-2-amine hydrochloride is its potential role in inhibiting key enzymes implicated in diseases such as diabetes and neurodegenerative disorders. Preliminary studies have indicated that derivatives of this compound may exhibit inhibitory effects on enzymes like protein kinase C (PKC) and carbonic anhydrase, which are aberrantly activated in several pathological conditions. The phenoxymethyl moiety, in particular, has been shown to enhance binding affinity to target proteins by increasing surface area interactions and hydrogen bonding capabilities.

The hydrochloride salt form of this compound enhances its solubility in aqueous media, facilitating its use in both in vitro and in vivo experimental settings. This solubility profile is critical for pharmaceutical applications, as it allows for efficient formulation into drug delivery systems and facilitates precise dosing regimens. Furthermore, the stability of the hydrochloride salt under various storage conditions makes it a practical choice for industrial-scale production and commercialization.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of 4-(phenoxymethyl)-1,3-thiazol-2-amine hydrochloride with high confidence. Molecular docking studies have revealed that this compound can effectively interact with pockets on target proteins through both covalent and non-covalent bonds. These insights have guided the design of novel analogs with improved pharmacokinetic properties and reduced off-target effects.

The synthesis of 4-(phenoxymethyl)-1,3-thiazol-2-amine hydrochloride involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps include nucleophilic substitution reactions to introduce the amine group at the 2-position of the thiazole ring, followed by alkylation to incorporate the phenoxymethyl moiety. The final step involves salt formation with hydrochloric acid to yield the stable hydrochloride derivative. These synthetic routes underscore the compound's accessibility for further derivatization and structural optimization.

In clinical research settings, 4-(phenoxymethyl)-1,3-thiazol-2-amine hydrochloride has been investigated as a potential therapeutic agent for chronic inflammatory diseases. Its ability to modulate cytokine production and inhibit pro-inflammatory signaling pathways has been observed in cell culture models. While human clinical trials are still underway, these preclinical findings suggest promising applications in conditions such as rheumatoid arthritis and inflammatory bowel disease.

The versatility of 4-(phenoxymethyl)-1,3-thiazol-2-amine hydrochloride extends beyond its direct therapeutic applications; it also serves as a building block for more complex molecules. Researchers have leveraged its scaffold to develop libraries of derivatives for high-throughput screening (HTS) campaigns aimed at identifying novel bioactive compounds. The success of such initiatives underscores the compound's significance as an intermediate in drug discovery pipelines.

Environmental considerations also play a role in evaluating compounds like 4-(phenoxymethyl)-1,3-thiazol-2-amine hydrochloride. Efforts are ongoing to develop synthetic routes that minimize waste generation and employ sustainable reagents without compromising yield or purity. Green chemistry principles are being integrated into laboratory protocols to ensure that research advancements align with ecological stewardship goals.

The future prospects for 4-(phenoxymethyl)-1,3-thiazol-2-amine hydrochloride remain bright as new methodologies emerge that allow for deeper exploration of its pharmacological potential. Techniques such as structure-based drug design (SBDD) and fragment-based drug discovery (FBDD) are being employed to refine understanding of how small molecules interact with biological systems at an atomic level. These approaches will likely accelerate the development of next-generation therapeutics based on thiazole derivatives.

In conclusion,4-(phenoxymethyl)-1,3-thiazol-2-amine hydrochloride (CAS No. 94830-65-6) represents a compelling example of how structural complexity can be leveraged to produce bioactive molecules with significant therapeutic implications. Its unique combination of chemical features makes it a valuable asset in pharmaceutical research programs worldwide. As scientific knowledge continues to evolve,this compound will undoubtedly remain at forefrontof medicinal chemistry innovation,offering hope for new treatments across diverse disease indications.

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